Acetic acid, ((4-methyl-9-acridinyl)thio)-, hydrazide
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Overview
Description
Acetic acid, ((4-methyl-9-acridinyl)thio)-, hydrazide is a chemical compound known for its unique structure and properties It is derived from acetic acid and features a 4-methyl-9-acridinyl group attached via a thio linkage to a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-methyl-9-acridinyl)thio)-, hydrazide typically involves the following steps:
Formation of 4-methyl-9-acridinylthioacetic acid: This intermediate is synthesized by reacting 4-methyl-9-acridinylamine with chloroacetic acid in the presence of a base such as sodium hydroxide.
Conversion to hydrazide: The intermediate is then treated with hydrazine hydrate under reflux conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((4-methyl-9-acridinyl)thio)-, hydrazide undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium azide or alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted hydrazides.
Scientific Research Applications
Acetic acid, ((4-methyl-9-acridinyl)thio)-, hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism by which acetic acid, ((4-methyl-9-acridinyl)thio)-, hydrazide exerts its effects involves:
DNA Intercalation: The 4-methyl-9-acridinyl group intercalates with DNA, disrupting its function and leading to cell death.
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, (p-((4-methyl-9-acridinyl)amino)phenyl)-, hemihydrate: Shares a similar acridinyl structure but differs in the functional groups attached.
N-[3-Methoxy-4-[(4-methyl-9-acridinyl)amino]phenyl]methanesulfonamide: Another compound with a 4-methyl-9-acridinyl group but with different substituents.
Uniqueness
Acetic acid, ((4-methyl-9-acridinyl)thio)-, hydrazide is unique due to its thio linkage and hydrazide moiety, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
129885-06-9 |
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Molecular Formula |
C16H15N3OS |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(4-methylacridin-9-yl)sulfanylacetohydrazide |
InChI |
InChI=1S/C16H15N3OS/c1-10-5-4-7-12-15(10)18-13-8-3-2-6-11(13)16(12)21-9-14(20)19-17/h2-8H,9,17H2,1H3,(H,19,20) |
InChI Key |
MFJIXNFBJKJYOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=C(C3=CC=CC=C3N=C12)SCC(=O)NN |
Origin of Product |
United States |
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